molecular formula C10H22O3Si B1266271 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid CAS No. 69171-62-6

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

Cat. No.: B1266271
CAS No.: 69171-62-6
M. Wt: 218.36 g/mol
InChI Key: SSKZSPIXTLWDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a butanoic acid backbone. This compound is often used in organic synthesis due to its unique properties, which include stability and reactivity under specific conditions.

Mechanism of Action

Target of Action

It is known that this compound is a potential precursor to biologically active natural products like indiacen a and indiacen b . These natural products have been found to possess various biological activities, suggesting that 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid may interact with similar targets.

Mode of Action

It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Given its role as a precursor to biologically active compounds, it is likely that it may influence the synthesis of these compounds and thus affect the associated biochemical pathways .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

Its role as a precursor to biologically active compounds suggests that it may contribute to the biological activities associated with these compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture or water , indicating that its stability and efficacy may be affected by humidity. Furthermore, it is acid-sensitive , suggesting that its action may be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide at room temperature . The resulting silyl ether is then subjected to further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains consistent, with solvents and reaction conditions optimized for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid is unique due to its combination of a silyl ether group and a butanoic acid moiety, providing both stability and reactivity. This dual functionality makes it a valuable compound in various synthetic applications .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKZSPIXTLWDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988881
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69171-62-6
Record name Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium (8.0 g, 35.71 mmol) in ethyl acetate (10 mL), was carefully added KHSO4 (5%) to adjust pH to about 1. It was then extracted with ethyl acetate three times and organic extracts washed with brine and dried with anhydrous NaSO4. The organic extracts were concentrated to give the title compound (7.4 g, 95%). [M+H] Calc'd for C10H22O3Si, 219. Found, 219.
Name
4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.